allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound featuring a unique benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps:
Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through a condensation reaction between a suitable diamine and a dicarbonyl compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or allylic alcohols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for allylic oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Various functionalized derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique ring system can be used to develop new heterocyclic compounds with potential biological activity.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug design and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties such as conductivity or biocompatibility.
Mechanism of Action
The mechanism by which allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazocines: Other compounds in this class share the core benzoxadiazocine structure but differ in their substituents.
Methoxy-Substituted Heterocycles: Compounds with similar methoxy groups but different core structures.
Allyl-Substituted Heterocycles: Compounds with allyl groups attached to different heterocyclic cores.
Uniqueness
What sets allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate apart is its combination of functional groups and the rigidity of its ring system. This unique structure can confer specific binding properties and reactivity patterns that are not observed in other similar compounds.
Properties
IUPAC Name |
prop-2-enyl 6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-8-22-14(19)11-12-9-6-5-7-10(21-3)13(9)23-16(11,2)18-15(20)17-12/h4-7,11-12H,1,8H2,2-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQDTBLBBWZWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=O)N2)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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